6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound known for its potential applications in pharmacology and medicinal chemistry. This compound features a beta-carboline core, which is recognized for its diverse biological activities, including neuroprotective and anticancer properties. The presence of the 3,4-dimethoxyphenyl group may enhance its chemical reactivity and biological interactions, making it a subject of interest in drug discovery and development .
This compound falls under the category of beta-carboline derivatives, which are known for their structural diversity and pharmacological significance. Beta-carbolines are heterocyclic compounds that have been studied for various therapeutic effects, including their roles as enzyme inhibitors and modulators of neurotransmitter systems .
The synthesis of 6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves several synthetic steps:
The molecular formula for 6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is , with a molecular weight of approximately 442.9 g/mol. The IUPAC name reflects its complex structure:
The compound's structure includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.9 g/mol |
| InChI | InChI=1S/C22H23ClN4O4/c1-30-19-6-4-14(10-20(19)31-2)25-21(28)11-24-22(29)27-8-7-15-16-9-13(23)3-5-17(16)26-18(15)12-27/h3-6,9-10,26H,... |
6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can participate in various chemical reactions:
Reagents commonly used include:
Typical reaction conditions involve controlled temperatures and specific solvents to facilitate desired transformations while maintaining product integrity .
The mechanism by which 6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors:
This interaction can lead to inhibition or modulation of enzymatic activity or receptor signaling pathways relevant to therapeutic effects .
The physical properties include:
Key chemical properties involve:
Relevant analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .
6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has potential applications in various scientific fields:
Research continues to explore its efficacy in treating conditions such as cancer and neurodegenerative disorders .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5